molecular formula C14H11ClN2OS2 B13880238 4-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-3-methoxyaniline

4-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-3-methoxyaniline

Cat. No.: B13880238
M. Wt: 322.8 g/mol
InChI Key: CIOMBMRRIOIPBX-UHFFFAOYSA-N
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Description

4-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-3-methoxyaniline is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-3-methoxyaniline typically involves the reaction of 5-chloro-1,3-benzothiazole-2-thiol with 3-methoxyaniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-3-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

4-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-3-methoxyaniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-3-methoxyaniline involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide
  • N-(1,3-Benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
  • N-(5-Chloro-1,3-benzothiazol-2-yl)-2-[(5-nitro-1,3-benzoxazol-2-yl)sulfanyl]acetamide

Uniqueness

4-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-3-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the sulfanyl linkage to the benzothiazole ring differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.

Properties

Molecular Formula

C14H11ClN2OS2

Molecular Weight

322.8 g/mol

IUPAC Name

4-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-3-methoxyaniline

InChI

InChI=1S/C14H11ClN2OS2/c1-18-11-7-9(16)3-5-13(11)20-14-17-10-6-8(15)2-4-12(10)19-14/h2-7H,16H2,1H3

InChI Key

CIOMBMRRIOIPBX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)SC2=NC3=C(S2)C=CC(=C3)Cl

Origin of Product

United States

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